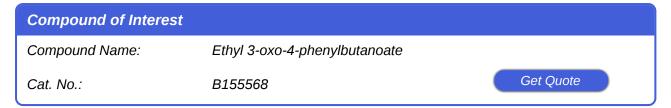


Spectroscopic Analysis of Ethyl 3-oxo-4-phenylbutanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-oxo-4-phenylbutanoate**, a key intermediate in various organic syntheses. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following sections present the key spectroscopic data for **Ethyl 3-oxo-4-phenylbutanoate** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.25	Triplet	3H	-OCH ₂ CH ₃
3.45	Singlet	2H	-C(=O)CH ₂ C(=O)-
3.70	Singlet	2H	PhCH ₂ -
4.15	Quartet	2H	-OCH₂CH₃
7.15-7.35	Multiplet	5H	Aromatic protons

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm	Assignment
14.1	-OCH₂CH₃
45.8	PhCH ₂ -
50.1	-C(=O)CH ₂ C(=O)-
61.0	-OCH₂CH₃
127.0	Aromatic CH
128.6	Aromatic CH
129.4	Aromatic CH
134.1	Aromatic C (quaternary)
167.3	C=O (Ester)
202.1	C=O (Ketone)[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.



Wavenumber (cm⁻¹)	Intensity	Assignment
3030	Weak	Aromatic C-H stretch
2980	Medium	Aliphatic C-H stretch
1745	Strong	C=O stretch (Ester carbonyl)
1720	Strong	C=O stretch (Keto carbonyl)
1600, 1495, 1450	Medium-Weak	C=C stretch (Aromatic ring)
1200-1300	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

m/z	Relative Intensity	Assignment
206	Moderate	[M]+ (Molecular ion)
161	High	[M - OCH ₂ CH ₃] ⁺
133	Moderate	[M - COOCH2CH3]+
115	Moderate	
91	High	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These are generalized protocols that are applicable for the analysis of **Ethyl 3-oxo-4-phenylbutanoate**.

NMR Spectroscopy Protocol

Sample Preparation:



- Dissolve 5-10 mg of Ethyl 3-oxo-4-phenylbutanoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the solution is free of any particulate matter.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-1024 scans due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
 - Reference: CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation:



- As Ethyl 3-oxo-4-phenylbutanoate is a liquid at room temperature, it can be analyzed as a neat thin film.
- Place a small drop of the sample onto one face of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin, uniform film of the liquid between the plates.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
 - Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation:
 - Prepare a dilute solution of Ethyl 3-oxo-4-phenylbutanoate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
 - Gas Chromatograph: A standard GC system equipped with a mass spectrometer detector.
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.

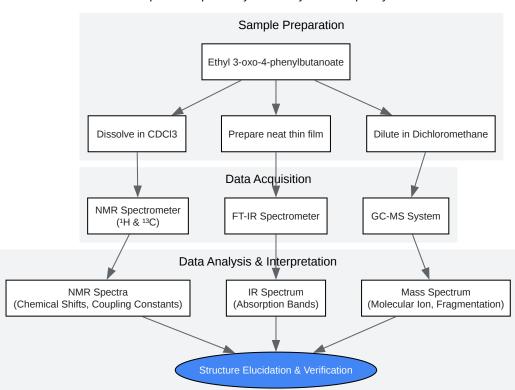


- Oven Temperature Program:
 - Initial temperature: 50-100 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
 - Final hold: Hold at the final temperature for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Volume: 1 μL.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Data Acquisition: Scan mode. It has been noted that this compound can decompose into phenyl-2-propanone (P2P) during GC-MS analysis.[2]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the data obtained.





Workflow for Spectroscopic Analysis of Ethyl 3-oxo-4-phenylbutanoate

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Caption: Workflow for Spectroscopic Analysis.

Caption: Relationship of Spectroscopic Data.

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References

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